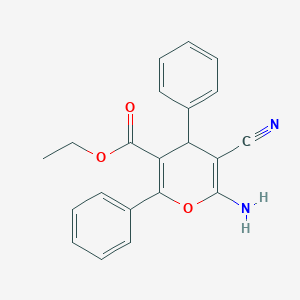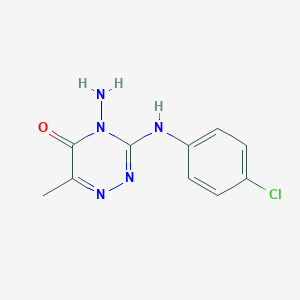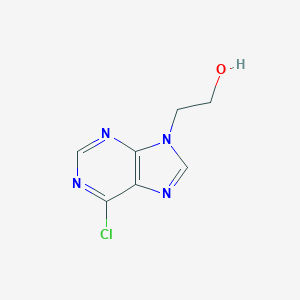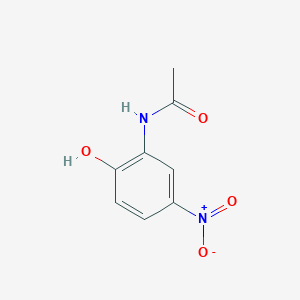![molecular formula C14H9N3O3 B188183 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-51-9](/img/structure/B188183.png)
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and a wide range of applications in various fields such as materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the cyclization of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . Another method involves iodine-catalyzed one-pot three-component condensations .
Industrial Production Methods
Industrial production methods for these compounds often involve scalable and efficient synthetic routes. For example, the use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate, SnCl4, SnCl2, InCl3, FeCl3, PTSA·H2O, and I2 . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl isocyanide can yield imidazopyridine derivatives .
Scientific Research Applications
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the development of new compounds with unique optical and electronic properties.
Biology: Employed as fluorescent probes for imaging and sensing applications.
Medicine: Investigated for its potential as an anti-cancer drug and in photodynamic therapy.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to various biological molecules, thereby modulating their activity. For example, it can act as a pH sensor or a photoactive component in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Zolpidem
- Alpidem
- Saripidem
- Olprinone
- Zolimidine
- ND-009628
Uniqueness
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde stands out due to its unique combination of a nitrophenyl group and an imidazo[1,5-a]pyridine scaffold. This combination imparts unique optical and electronic properties, making it highly versatile for various applications .
Properties
IUPAC Name |
3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMKOSLIGQUWDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351201 |
Source


|
| Record name | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-51-9 |
Source


|
| Record name | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)



![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
